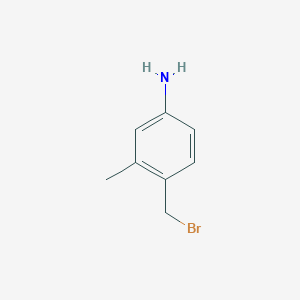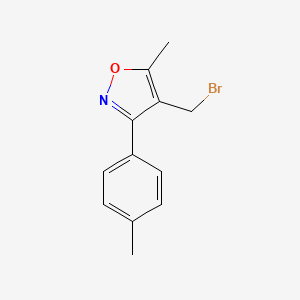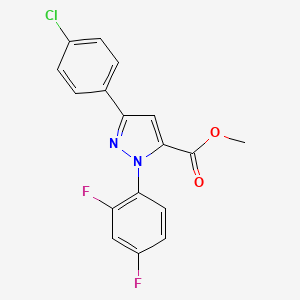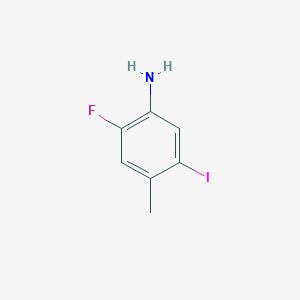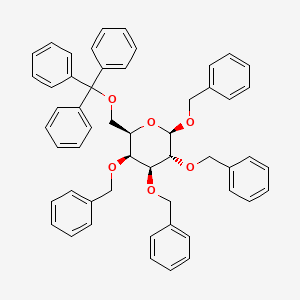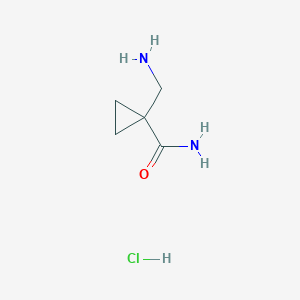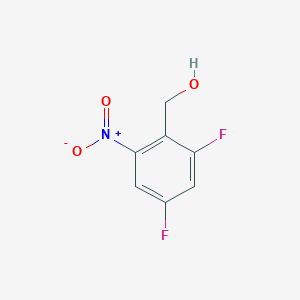
(2,4-ジフルオロ-6-ニトロフェニル)メタノール
概要
説明
(2,4-Difluoro-6-nitrophenyl)methanol is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a hydroxyl group attached to a benzene ring
科学的研究の応用
Chemistry
(2,4-Difluoro-6-nitrophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, (2,4-Difluoro-6-nitrophenyl)methanol can be used to study the effects of fluorine and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
The compound’s derivatives may have potential medicinal applications, particularly in the development of pharmaceuticals that target specific biological pathways.
Industry
In the industrial sector, (2,4-Difluoro-6-nitrophenyl)methanol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-6-nitrophenyl)methanol typically involves the nitration of 2,4-difluorotoluene followed by reduction and subsequent oxidation. The nitration process introduces the nitro group into the aromatic ring, and the reduction step converts the nitro group to an amino group. Finally, the oxidation step forms the hydroxyl group, resulting in (2,4-Difluoro-6-nitrophenyl)methanol.
Industrial Production Methods
Industrial production of (2,4-Difluoro-6-nitrophenyl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(2,4-Difluoro-6-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (2,4-Difluoro-6-nitrobenzaldehyde).
Reduction: Formation of (2,4-Difluoro-6-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.
作用機序
The mechanism of action of (2,4-Difluoro-6-nitrophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro and fluorine groups can participate in various electronic interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
(2,4-Difluoro-6-nitrobenzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.
(2,4-Difluoro-6-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2,4-Difluorophenyl)methanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
(2,4-Difluoro-6-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
(2,4-difluoro-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAMXHQFWZODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



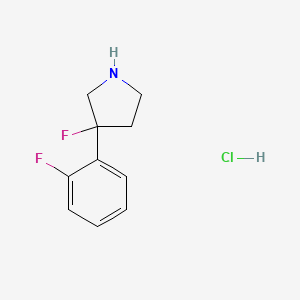
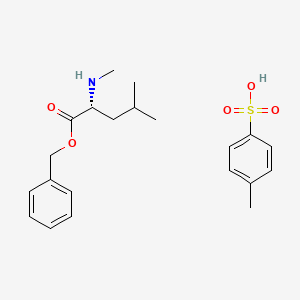
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
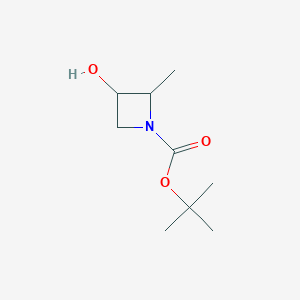
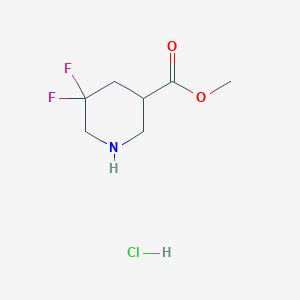
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
